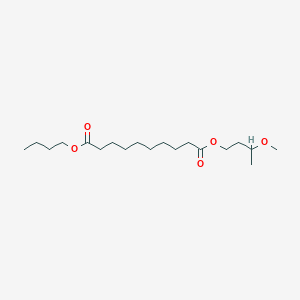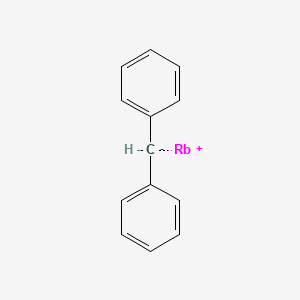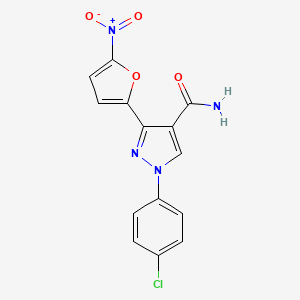
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a pyrazole ring substituted with a chlorophenyl group and a nitrofuran moiety, making it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step often involves the use of a chlorophenyl hydrazine derivative.
Attachment of the nitrofuran moiety: This can be done through a nitration reaction followed by a coupling reaction with the pyrazole intermediate.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other functionalized organic compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress in microbial cells, contributing to its antimicrobial activity. The chlorophenyl group may enhance binding affinity to specific biological targets, increasing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61620-81-3 |
|---|---|
Molekularformel |
C14H9ClN4O4 |
Molekulargewicht |
332.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H9ClN4O4/c15-8-1-3-9(4-2-8)18-7-10(14(16)20)13(17-18)11-5-6-12(23-11)19(21)22/h1-7H,(H2,16,20) |
InChI-Schlüssel |
AWKSJJYZMGNETH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


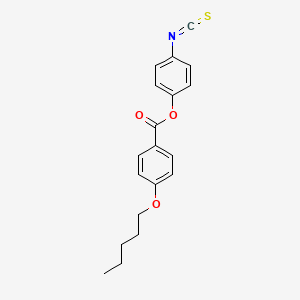
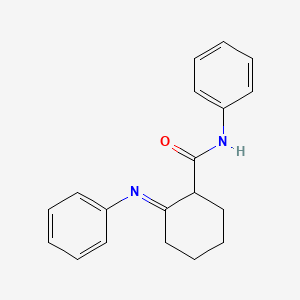

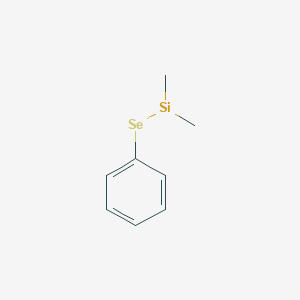

![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
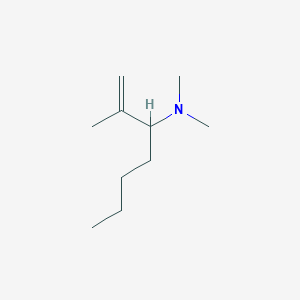
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
